Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate
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Overview
Description
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butyl group and the fluorine atom in the structure of this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group at the 8-position of the quinoline ring can be esterified with tert-butyl alcohol using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the quinoline ring, forming N-oxides.
Reduction: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated quinoline derivatives, aminoquinolines, and thioquinolines
Scientific Research Applications
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science:
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline-8-carboxylate: Lacks the tert-butyl group, which may result in lower chemical stability and biological activity.
Tert-butyl quinoline-8-carboxylate: Lacks the fluorine atom, which may affect its binding affinity and selectivity towards biological targets.
6-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylate group, which may influence its solubility and pharmacokinetic properties.
Uniqueness
Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to the combined presence of the tert-butyl group, fluorine atom, and carboxylate group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)11-8-10(15)7-9-5-4-6-16-12(9)11/h7-8,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCSFGLVYKVYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC2=C1NCCC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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